1-Chloro-7-methoxyisoquinoline
Overview
Description
1-Chloro-7-methoxyisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The compound has the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol. It is characterized by a chloro group at the first position and a methoxy group at the seventh position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-7-methoxyisoquinoline can be synthesized through various methods. One common method involves the reaction of 7-methoxyisoquinoline-N-oxide hydrochloride with phosphoryl chloride. The reaction is carried out by adding 7-methoxyisoquinoline-N-oxide hydrochloride in portions to phosphoryl chloride and heating the mixture at 90°C for 6 hours. The excess phosphoryl chloride is then removed under reduced pressure, and the resulting solid is washed with water, filtered, and dried under vacuum. This method yields this compound with a melting point of 77-78°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions similar to the laboratory methods described above. Industrial processes may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-7-methoxyisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The isoquinoline ring can be reduced under specific conditions to form tetrahydroisoquinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Nucleophilic Substitution: Substituted isoquinolines with various functional groups replacing the chloro group.
Oxidation: Isoquinoline quinones.
Reduction: Tetrahydroisoquinolines.
Scientific Research Applications
1-Chloro-7-methoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules and potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing drugs for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-7-methoxyisoquinoline largely depends on its derivatives and the specific biological targets they interact with. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some isoquinoline derivatives inhibit enzymes involved in cancer cell proliferation, while others may act on neurotransmitter receptors in the brain.
Comparison with Similar Compounds
1-Chloro-6-methoxyisoquinoline: Similar in structure but with the methoxy group at the sixth position.
1-Chloroisoquinoline: Lacks the methoxy group.
7-Methoxyisoquinoline: Lacks the chloro group.
Uniqueness: 1-Chloro-7-methoxyisoquinoline is unique due to the specific positioning of the chloro and methoxy groups, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
1-chloro-7-methoxyisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBMOLGNIQJGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623862 | |
Record name | 1-Chloro-7-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53533-54-3 | |
Record name | 1-Chloro-7-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-7-methoxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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